molecular formula C28H30ClFN4O3S2 B6526443 N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride CAS No. 1135137-29-9

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride

Katalognummer B6526443
CAS-Nummer: 1135137-29-9
Molekulargewicht: 589.1 g/mol
InChI-Schlüssel: SGBJWXKJEJWUIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is usually described in a step-by-step manner, detailing the conditions, reagents, and catalysts used in each step .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are commonly used .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Karafs (Apium graveolens Linn), commonly known as celery, has been recognized for its antimicrobial efficacy. The compound MLS001239313 may exhibit similar properties, making it a potential candidate for combating bacterial, fungal, or viral infections .

Antiparasitic Activity

Research suggests that Karafs possesses antiparasitic properties. Similarly, MLS001239313 might have applications in treating parasitic infections, although further studies are needed to confirm this .

Cardioprotective Effects

Karafs has been investigated for its cardioprotective benefits. MLS001239313 could potentially contribute to heart health by reducing oxidative stress, inflammation, or improving lipid profiles .

Gastroprotective Potential

The compound may exhibit gastroprotective effects, which could be relevant for managing gastrointestinal disorders or preventing gastric ulcers .

Neuroprotective Properties

Karafs has been studied for its neuroprotective properties. MLS001239313 might play a role in safeguarding neurons and supporting brain health .

Hypolipidemic Activity

Given Karafs’s hypolipidemic effects, MLS001239313 could be explored as a lipid-lowering agent, potentially benefiting individuals with hyperlipidemia .

Cytotoxicity

MLS001239313 may exhibit cytotoxic effects, making it relevant for cancer research. Investigating its impact on different cell lines could provide valuable insights .

Antioxidant and Anti-Inflammatory Potential

Karafs is known for its antioxidant and anti-inflammatory properties. Similarly, MLS001239313 might contribute to reducing oxidative stress and inflammation in various contexts .

Wirkmechanismus

If the compound is a drug or an active substance, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. This includes understanding the compound’s potential effects on human health and the environment .

Eigenschaften

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN4O3S2.ClH/c1-31(2)16-6-17-33(28-30-26-24(29)9-5-10-25(26)37-28)27(34)21-11-13-23(14-12-21)38(35,36)32-18-15-20-7-3-4-8-22(20)19-32;/h3-5,7-14H,6,15-19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJWXKJEJWUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.